REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[OH:9])[CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[O:9])[CH:7]=1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(O)C=1C=NC=CC1)F
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Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
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stirred until gas evolution
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was then quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (140 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (gradient 0 to 30% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C=1C=NC=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |